4-[(Z)-1-(4-ACETYLANILINO)METHYLIDENE]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE
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Overview
Description
4-[(Z)-1-(4-Acetylanilino)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5-one is a compound belonging to the class of pyrazolone derivatives. These compounds are known for their interesting structural properties and diverse applications in various fields, including chemistry, biology, and medicine. The compound adopts a keto-amine tautomeric form in the solid state, which contributes to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-1-(4-acetylanilino)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5-one typically involves the condensation of 4-acetylaniline with 3-methyl-1-phenyl-1H-pyrazol-5-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid or hydrochloric acid, to facilitate the formation of the Schiff base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-1-(4-Acetylanilino)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-[(Z)-1-(4-Acetylanilino)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5-one has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of biologically active compounds and coordination complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The keto-amine tautomeric form allows it to participate in hydrogen bonding and π-π stacking interactions, which are crucial for its biological activity. These interactions can modulate the activity of enzymes and receptors, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-phenyl-4-{1-[(pyridin-2-ylmethyl)-amino]-ethylidene}-2,4-dihydro-pyrazol-3-one
- 4-[(E)-(4-Hydroxybenzylidene)amino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one
- 1-(3,4-Dichlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one
Uniqueness
4-[(Z)-1-(4-Acetylanilino)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5-one is unique due to its specific structural features, such as the keto-amine tautomeric form and the presence of the acetylanilino group. These characteristics contribute to its distinct reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
4-[(4-acetylphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-18(12-20-16-10-8-15(9-11-16)14(2)23)19(24)22(21-13)17-6-4-3-5-7-17/h3-12,21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRKAYTXDMOCAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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